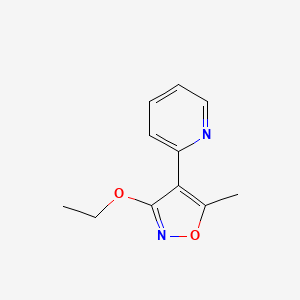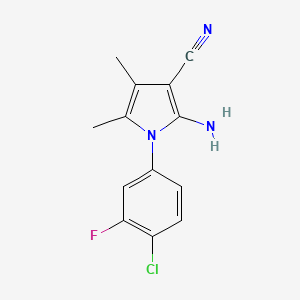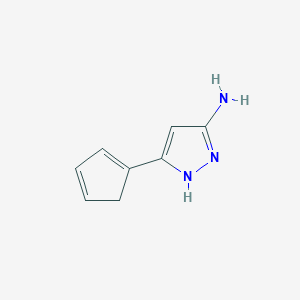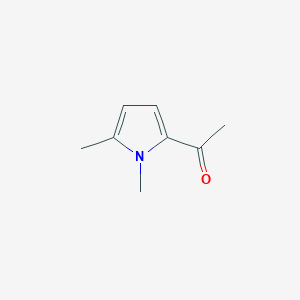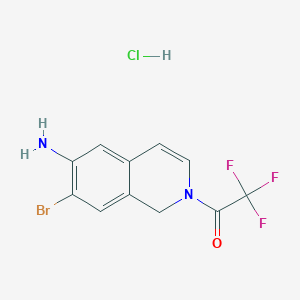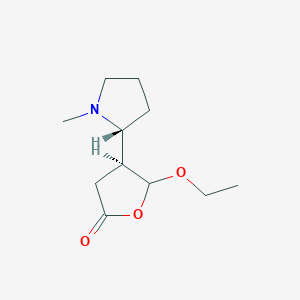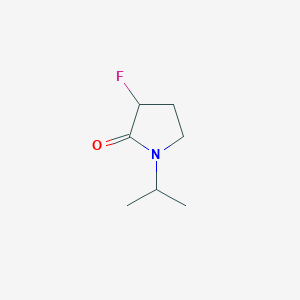
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a diethylguanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine typically involves the reaction of 2,5-dimethylpyrrole with diethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as bismuth nitrate pentahydrate, and under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
2,5-Dimethylpyrrole+DiethylcyanamideCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or guanidine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often conducted under reflux or at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a guanidine moiety.
2,5-Dimethylpyrrole: The parent compound, lacking the diethylguanidine group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A derivative with additional functional groups.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is unique due to the presence of both the pyrrole ring and the diethylguanidine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-1,1-diethylguanidine |
InChI |
InChI=1S/C11H20N4/c1-5-14(6-2)11(12)13-15-9(3)7-8-10(15)4/h7-8H,5-6H2,1-4H3,(H2,12,13) |
Clave InChI |
HWPDMVAHXRWBPG-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)/C(=N/N1C(=CC=C1C)C)/N |
SMILES canónico |
CCN(CC)C(=NN1C(=CC=C1C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


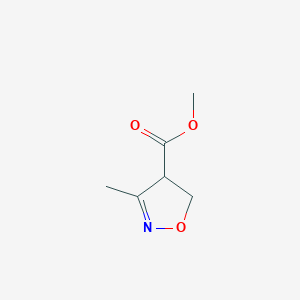


![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
